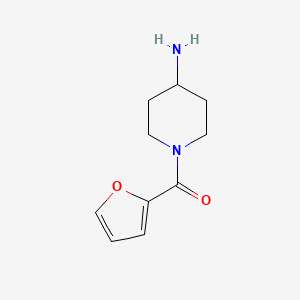

1-(2-Furoyl)piperidin-4-amine

Descripción

Structural Context within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry, with over half of all FDA-approved small-molecule drugs featuring such a ring system. openmedicinalchemistryjournal.commdpi.comijnrd.org These structures are prevalent in nature, forming the core of many alkaloids, vitamins, and hormones. mdpi.com The significance of nitrogen heterocycles stems from their structural diversity and their ability to engage in crucial biological interactions, often mimicking endogenous metabolites. openmedicinalchemistryjournal.com

The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a particularly important motif in drug design. nih.gov It is a common structural unit in numerous pharmaceuticals. nih.gov The presence of the nitrogen atom allows for the formation of hydrogen bonds with biological targets, a key factor in the therapeutic efficacy of many drugs. nih.gov

Significance as a Synthetic Scaffold and Intermediate in Medicinal Chemistry Research

The true value of 1-(2-Furoyl)piperidin-4-amine in research lies in its role as a versatile synthetic intermediate. Its structure provides a ready-made framework that can be elaborated upon to create more complex molecules with desired biological activities. The amine group is a nucleophilic handle that can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a variety of substituents. ijrpr.com

This modular nature makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. For instance, derivatives of furoyl-piperidine and the closely related furoyl-piperazine have been investigated for a range of biological targets. The synthesis of such derivatives often involves the reaction of the amine with various electrophiles to generate a diverse set of final compounds. bohrium.compjps.pk

The synthesis of prazosin, an alpha-adrenergic blocker used to treat high blood pressure, involves the coupling of 1-(2-furoyl)piperazine (B32637) with a quinazoline (B50416) moiety, highlighting the utility of the furoyl-heterocycle combination in constructing bioactive molecules. arabjchem.org Similarly, research into butyrylcholinesterase inhibitors has involved the synthesis of benzamide (B126) derivatives bearing a 1-(2-furoyl)piperazine core. bohrium.com These examples underscore the strategic importance of furoyl-substituted nitrogen heterocycles as key intermediates in medicinal chemistry.

Overview of Research Trajectories for Furoyl-Substituted Piperidine and Related Amine Compounds

Research involving furoyl-substituted piperidines and related amine compounds is diverse, spanning various therapeutic areas. The structural features of these compounds make them promising candidates for targeting a range of biological systems.

One area of investigation is in the development of enzyme inhibitors. For example, derivatives of 1-(2-furoyl)piperazine have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. bohrium.com Other studies have explored the potential of piperidine-containing compounds as inhibitors of enzymes like α-glucosidase, which is relevant to the management of diabetes. mdpi.com

Furthermore, the piperidine scaffold is a key component in the design of agents targeting the central nervous system (CNS). While specific studies on this compound's CNS effects are not widely published, related compounds like 1-(2-furoyl)piperidin-3-amine (B1293034) have been investigated for potential anticonvulsant and neuroprotective properties. smolecule.com

Recent research has also focused on the anticancer potential of piperidine derivatives. For instance, naphthoquinone-furo-piperidine derivatives have been developed as novel STAT3 inhibitors for the treatment of triple-negative breast cancer. nih.gov The synthesis of benzothiazole (B30560) derivatives incorporating a furoyl-piperidine carboxamide structure has also been explored for their anti-plasmodial activity. banglajol.info

The following table provides a snapshot of the research directions for compounds with similar structural motifs.

| Research Area | Target/Application | Related Compound Class | Source |

| Neurodegenerative Diseases | Butyrylcholinesterase Inhibition | 1-(2-Furoyl)piperazine Derivatives | bohrium.com |

| Central Nervous System Disorders | Anticonvulsant, Neuroprotective | 1-(2-Furoyl)piperidin-3-amine | smolecule.com |

| Cancer | STAT3 Inhibition | Naphthoquinone-furo-piperidine Derivatives | nih.gov |

| Infectious Diseases | Anti-plasmodial Activity | Furoyl-piperidine Benzothiazole Derivatives | banglajol.info |

| Diabetes | α-Glucosidase Inhibition | Piperidine-substituted Chalcones | mdpi.com |

| Hypertension | Alpha-1 Adrenergic Blocker | 2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine (Prazosin) | arabjchem.org |

Structure

3D Structure

Propiedades

IUPAC Name |

(4-aminopiperidin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVHAZOHWSZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Furoyl Piperidin 4 Amine and Its Analogues

General Synthetic Routes to N-Acylpiperidin-4-amine Derivatives

The synthesis of N-acylpiperidin-4-amine derivatives is a cornerstone in medicinal chemistry, providing a scaffold present in numerous biologically active compounds. The general approach involves the coupling of two key building blocks: a piperidin-4-amine unit and a suitable carboxylic acid or its activated derivative.

Acylation Reactions Involving Furan-2-carbonyl Moieties

The formation of the amide linkage in N-acylpiperidines is most commonly achieved through N-acylation. derpharmachemica.com This reaction typically involves the nucleophilic attack of the secondary amine of the piperidine (B6355638) ring on an activated carbonyl carbon. When the acyl group is a furan-2-carbonyl (furoyl) moiety, the reaction is generally carried out using an activated form of furan-2-carboxylic acid.

The most prevalent method utilizes 2-furoyl chloride as the acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. To drive the reaction to completion and to neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic organic base is typically required. derpharmachemica.com Common bases include triethylamine (B128534) (TEA) or pyridine (B92270), which act as acid scavengers. derpharmachemica.com

An analogous process is documented for the synthesis of 1-(2-Furoyl)piperazine (B32637), where 2-furoyl chloride is reacted with piperazine (B1678402). google.com This highlights the reliability of using furoyl chloride for the acylation of cyclic amines.

Table 1: General Conditions for N-Acylation of Piperidines

| Parameter | Description |

| Acylating Agent | 2-Furoyl chloride, Furan-2-carboxylic acid with coupling agents (e.g., DCC, EDC) |

| Amine Substrate | Piperidin-4-amine or a protected version (e.g., N-Boc-piperidin-4-amine) |

| Solvent | Aprotic solvents such as Dichloromethane (B109758) (DCM), Benzene, Tetrahydrofuran (B95107) (THF) nih.gov |

| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) derpharmachemica.com |

| Temperature | Typically 0°C to room temperature |

Incorporation of the Piperidin-4-amine Scaffold

The piperidin-4-amine scaffold is a crucial building block that can be synthesized through various routes. A common and efficient strategy begins with a commercially available, N-protected 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone or N-benzyl-4-piperidone. google.comresearchgate.net

One major pathway is reductive amination . This process involves the reaction of the 4-piperidone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. dtic.mil

An alternative multi-step approach involves converting the N-protected 4-piperidone into an imine, which is subsequently reduced. A patented method describes reacting N-benzyl-4-piperidone with orthoformate and then tert-butyl carbamate (B1207046) to generate an imine, which is then reduced via Pd/C catalytic hydrogenation to afford the protected 4-Boc-aminopiperidine. google.com The protecting groups (benzyl and Boc) can then be selectively removed to yield the free piperidin-4-amine.

Table 2: Comparison of Synthetic Routes to Piperidin-4-amine Scaffolds

| Starting Material | Method | Key Reagents | Advantages |

| N-Boc-4-piperidone | Reductive Amination | Aniline, Acetic Acid, Sodium Triacetoxyborohydride (STAB) dtic.mil | One-pot procedure, good yields |

| N-Benzyl-4-piperidone | Imine Formation & Hydrogenation | Orthoformate, tert-butyl carbamate, Pd/C, H₂ google.com | High yield, easily available starting materials |

| Pyridine | Catalytic Hydrogenation | Rhodium or Ruthenium catalysts | Direct but requires harsh conditions and may lack selectivity |

Targeted Synthesis of 1-(2-Furoyl)piperidin-4-amine

The most direct and logical approach to synthesizing this compound involves the direct coupling of its two constituent parts: the piperidin-4-amine core and the furan-2-carbonyl moiety.

Preparation from Piperidin-4-amine and Furoyl Chloride Derivatives

The targeted synthesis is efficiently achieved by the acylation of piperidin-4-amine with 2-furoyl chloride. In this reaction, the secondary nitrogen of the piperidine ring is significantly more nucleophilic than the primary amino group at the C4 position, leading to selective acylation at the N1 position.

The procedure involves dissolving piperidin-4-amine in an inert aprotic solvent, such as dichloromethane. A base, typically triethylamine, is added to the solution. The mixture is cooled in an ice bath before the dropwise addition of 2-furoyl chloride. The reaction is then allowed to warm to room temperature and stirred until completion. An aqueous workup followed by purification, often via column chromatography or recrystallization, yields the desired product, (4-aminopiperidin-1-yl)(furan-2-yl)methanone.

Exploration of Alternative Synthetic Pathways

Alternative synthetic strategies often employ protecting groups to enhance selectivity or to accommodate other functional groups in more complex analogues. One such pathway involves the following steps:

Protection: The primary amine of a suitable piperidine starting material, such as tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine), is already protected.

Acylation: The protected piperidine is then acylated at the N1 position with 2-furoyl chloride under standard conditions as described above.

Deprotection: The Boc (tert-butoxycarbonyl) protecting group is subsequently removed from the C4 amino group. This is typically accomplished under acidic conditions, for example, by using trifluoroacetic acid (TFA) in dichloromethane or by treatment with methanolic HCl. dtic.mil

This protected route can be advantageous when synthesizing more complex derivatives where the primary amine at the C4 position might interfere with subsequent reaction steps. Another potential, though less direct, route could involve synthesizing N-(2-Furoyl)-4-piperidone first and then converting the ketone function to an amine via reductive amination.

Synthesis of Key Derivatives Incorporating the 1-(2-Furoyl)piperidine Moiety

The 1-(2-Furoyl)piperidine moiety serves as a valuable scaffold for the synthesis of a wide array of chemical derivatives. These derivatives are typically created by modifying the 4-amino group of this compound or by using the entire molecule as a building block in a larger synthesis.

Derivatization of the 4-amino group can be achieved through various standard amine reactions:

N-Alkylation: Introducing alkyl groups via reaction with alkyl halides.

N-Acylation: Forming a secondary amide at the C4 position by reacting with other acid chlorides or anhydrides.

Urea/Thiourea Formation: Reacting the amine with isocyanates or isothiocyanates.

These modifications allow for the systematic exploration of structure-activity relationships in drug discovery programs. For example, the synthesis of various N-acyl-4-arylaminopiperidines has been reported as a scaffold for potential antimicrobial agents. nih.gov While not involving a furoyl group, the chemistry demonstrates how the 4-amino position can be functionalized after the initial N1-acylation of the piperidine ring.

Table 3: Examples of Synthetic Derivatives and Analogues

| Compound Name | Precursors | Reaction Type |

| (4-Aminopiperidin-1-yl)(2,5-difluorophenyl)methanone chiralen.com | 4-Boc-aminopiperidine, 2,5-Difluorobenzoyl chloride | Acylation followed by deprotection |

| (4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone chiralen.com | 4-Boc-aminopiperidine, 2-(Methylthio)benzoyl chloride | Acylation followed by deprotection |

| (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone cymitquimica.com | 4-Boc-aminopiperidine, (R)-Tetrahydrofuran-2-carbonyl chloride | Acylation followed by deprotection |

| 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-... sigmaaldrich.com | 1-(2-Furoyl)piperazine, Substituted pyrimidine | Nucleophilic Aromatic Substitution |

Syntheses of N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (Furanylfentanyl) from N-phenyl-1-(2-phenylethyl)piperidin-4-amine

The synthesis of N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide, commonly known as Furanylfentanyl, from its precursor N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP), is a direct application of N-acylation. This reaction is a key step in the production of a range of fentanyl analogues, where the acyl group is varied to modulate the compound's properties. ussc.gov

The general approach involves the reaction of 4-ANPP with a suitable acylating agent, in this case, a derivative of 2-furoic acid. Typically, 2-furoyl chloride is used in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an inert aprotic solvent like dichloromethane or chloroform. The base is crucial for scavenging the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product. nih.gov

An illustrative reaction scheme is presented below:

Reaction Scheme for Furanylfentanyl Synthesis

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|

The reaction conditions are generally mild, often proceeding at room temperature or with gentle cooling to control the exothermic nature of the acylation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials. Purification of the final product is often achieved through column chromatography or recrystallization to obtain Furanylfentanyl in high purity. nih.gov

Synthesis of 1-(2-Furoyl)piperazine Analogues and Their Derivatives

The synthesis of 1-(2-furoyl)piperazine and its derivatives is another important area of research, as the piperazine moiety is also a privileged scaffold in medicinal chemistry. organic-chemistry.orgresearchgate.netorganic-chemistry.org The core reaction is the acylation of piperazine with 2-furoyl chloride. A key challenge in this synthesis is the potential for diacylation, leading to the formation of 1,4-di-(2-furoyl)piperazine. To selectively obtain the mono-acylated product, the reaction stoichiometry and conditions must be carefully controlled. google.com

One common strategy is to use a large excess of piperazine relative to the 2-furoyl chloride. This statistical approach favors the mono-acylation of the piperazine ring. An alternative method involves the use of a protecting group on one of the piperazine nitrogens, which is subsequently removed after the acylation step. nih.gov

A process for preparing pure 1-(2-furoyl)piperazine hydrochloride involves the reaction of 2-furoyl chloride with piperazine or piperazine hexahydrate. The resulting product, which may contain unreacted piperazine, is then extracted with an inert organic solvent like chloroform. Bubbling hydrogen chloride gas through the dried extract to a specific pH range (6-7) allows for the selective precipitation of the pure hydrochloride salt of 1-(2-furoyl)piperazine. google.com

From 1-(2-furoyl)piperazine, a variety of derivatives can be synthesized through further functionalization of the second nitrogen atom of the piperazine ring. This can include alkylation, arylation, or another acylation step to introduce different substituents and create a diverse library of compounds for biological screening. sigmaaldrich.com

Examples of Derivatives Synthesized from 1-(2-Furoyl)piperazine sigmaaldrich.com

| Derivative |

|---|

| 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate |

| 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-quinazoline hydrochloride |

| 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-piperazine hydrogen oxalate |

Multistep Syntheses of Complex Chemical Entities Utilizing the Piperidine Scaffold

The piperidine scaffold is a fundamental building block in the multistep synthesis of numerous complex natural products and pharmaceuticals. news-medical.netmedhealthreview.com Modern synthetic organic chemistry has seen the development of innovative strategies to construct and functionalize the piperidine ring with high levels of stereochemical control.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex piperidine-containing molecules. nih.govresearchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants. This approach offers significant advantages in terms of efficiency and atom economy.

Another advanced strategy involves the modular synthesis of piperidines. news-medical.netmedhealthreview.comsciencedaily.com This approach breaks down the complex target molecule into smaller, more manageable building blocks that can be synthesized separately and then coupled together in a convergent manner. This allows for greater flexibility in the synthesis of analogues and facilitates the rapid exploration of structure-activity relationships.

Recent advancements have also focused on the development of novel catalytic methods for the synthesis and functionalization of piperidines. These include methods for the enantioselective synthesis of chiral piperidines and the late-stage functionalization of the piperidine ring, allowing for the introduction of diverse substituents at various positions. nih.gov

Optimization of Reaction Conditions and Yields for Furoyl-Piperidine Compounds

The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aiming to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of furoyl-piperidine compounds, several parameters can be systematically varied to achieve the optimal outcome.

Key Parameters for Optimization

| Parameter | Considerations |

|---|---|

| Solvent | The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), and acetonitrile (B52724) are commonly used for acylation reactions. |

| Base | The strength and steric bulk of the base can affect the rate of the reaction and the potential for side reactions. Common bases include triethylamine, DIPEA, and pyridine. |

| Temperature | Reaction temperature can impact the reaction rate and the formation of impurities. While some acylations proceed readily at room temperature, others may require heating or cooling to achieve optimal results. |

| Stoichiometry | The molar ratio of the reactants is crucial, particularly in preventing side reactions like diacylation. Careful control of the amount of the acylating agent is often necessary. |

| Reaction Time | Monitoring the reaction progress allows for the determination of the optimal reaction time to ensure complete conversion of the starting materials without the degradation of the product. |

In the context of the acylation of piperidine derivatives, optimization may involve screening different acylating agents, such as the acid chloride versus the corresponding anhydride. The order of addition of reagents can also be a critical factor. acs.org For instance, in the synthesis of fentanyl and its analogues, the dropwise addition of the acyl chloride to a cooled solution of the piperidine precursor and base is a common practice to control the reaction exotherm. nih.gov

Derivatization Strategies and Functionalization of 1 2 Furoyl Piperidin 4 Amine

Functionalization at the Piperidine (B6355638) Nitrogen Atom (N1)

The piperidine nitrogen (N1) in 1-(2-Furoyl)piperidin-4-amine is part of a tertiary amide linkage with the furoyl group. This structural feature renders the N1 atom significantly less nucleophilic compared to a typical secondary piperidine. Consequently, direct alkylation or acylation at this position is generally challenging under standard conditions. The electron-withdrawing nature of the adjacent carbonyl group diminishes the electron density on the nitrogen, thereby reducing its reactivity towards electrophiles.

While direct functionalization at N1 of the intact this compound molecule is not commonly reported, synthetic strategies often involve the construction of the piperidine ring with a pre-functionalized nitrogen atom prior to the introduction of the 4-amino group and subsequent acylation with a furoyl moiety. This approach allows for a wider range of substituents to be incorporated at the N1 position.

Functionalization at the Amine Nitrogen Atom (N4)

The primary amine at the C4 position of the piperidine ring is a key site for a variety of functionalization reactions. Its nucleophilic character allows for straightforward derivatization through several common synthetic transformations.

Acylation: The primary amine readily undergoes acylation with a variety of acylating agents, including acid chlorides, acid anhydrides, and activated esters, to form the corresponding amides. For instance, reaction with various substituted benzoyl chlorides in the presence of a base such as triethylamine (B128534) or pyridine (B92270) would yield N-benzoyl derivatives.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | N-(1-(2-Furoyl)piperidin-4-yl)acetamide |

| Benzoyl Chloride | Pyridine | Chloroform | N-(1-(2-Furoyl)piperidin-4-yl)benzamide |

| Acetic Anhydride | - | Acetic Acid | N-(1-(2-Furoyl)piperidin-4-yl)acetamide |

Alkylation: Reductive amination is a powerful method for introducing alkyl groups at the N4 position. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chim.it This method provides access to a wide range of secondary and tertiary amines.

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | N-Benzyl-1-(2-furoyl)piperidin-4-amine |

| Acetone | NaBH₄ | Methanol (B129727) | N-Isopropyl-1-(2-furoyl)piperidin-4-amine |

| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | N-Cyclohexyl-1-(2-furoyl)piperidin-4-amine |

Direct alkylation with alkyl halides can also be employed, though it may be more challenging to control the degree of substitution and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

Urea and Thiourea Formation: The primary amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Modifications on the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the furan ring is also sensitive to strong acids, which can lead to ring-opening or polymerization. nih.gov Therefore, reaction conditions must be carefully controlled.

Electrophilic Aromatic Substitution: The furan ring is activated towards electrophilic attack, with substitution typically occurring at the C5 position (adjacent to the oxygen and para to the carbonyl group). Common electrophilic substitution reactions include:

Nitration: Can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures.

Halogenation: Bromination and chlorination can be performed under mild conditions, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Can be carried out using acid anhydrides or acyl chlorides with a mild Lewis acid catalyst.

It is important to note that the electron-withdrawing furoyl group deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, particularly with reactive dienophiles. This reaction can be a powerful tool for constructing more complex, bicyclic structures. The reactivity of the furan ring as a diene is influenced by the substituents on the ring. rsc.org

Development of Analytical Derivatization Methodologies for Amino Compounds Utilizing Furoyl-Based Reagents

While not a direct derivatization of the title compound itself, the furoyl moiety is related to reagents used in the analytical derivatization of amino compounds. Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. For primary and secondary amines, derivatization often involves reaction with a reagent that introduces a chromophore or fluorophore, facilitating detection by UV-Vis or fluorescence spectroscopy.

Structure Activity Relationship Sar Studies of 1 2 Furoyl Piperidin 4 Amine Derivatives

Elucidation of Pharmacophores for Biological Activity in Furoyl-Piperidine/Piperazine (B1678402) Systems

Pharmacophore modeling is a crucial tool in understanding the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For furoyl-piperidine and the closely related furoyl-piperazine systems, pharmacophore models have been developed to rationalize their interactions with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

A general pharmacophore model for many active furoyl-piperidine derivatives consists of several key features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the furoyl group frequently acts as a critical hydrogen bond acceptor, interacting with key amino acid residues in the receptor binding pocket.

An Aromatic/Heteroaromatic Feature: The furan (B31954) ring itself provides a crucial interaction point, often engaging in π-π stacking or hydrophobic interactions with aromatic residues of the target protein.

A Basic Nitrogen Center: The nitrogen atom of the piperidine (B6355638) ring, which is typically protonated at physiological pH, serves as a key cationic interaction point, forming salt bridges with acidic residues.

For instance, in the context of dopamine (B1211576) D4 receptor antagonists, the pharmacophore often includes a basic amine, a hydrophobic aromatic region, and a hydrogen bond acceptor, all of which are present in the 1-(2-Furoyl)piperidin-4-amine scaffold. mdpi.com The precise spatial arrangement and distances between these features are critical for high-affinity binding.

Impact of Substitutions on the Piperidine Ring System

The piperidine ring serves as a central scaffold that can be modified at various positions to fine-tune the pharmacological properties of this compound derivatives. Substitutions on the piperidine ring can influence potency, selectivity, and pharmacokinetic parameters.

The C4 position of the piperidine ring is of particular interest due to the presence of the amino group. Modifications at this position can have a profound impact on biological activity. For example, alkylation or arylation of the 4-amino group can lead to derivatives with altered receptor binding profiles. The nature and size of the substituent can dictate the interaction with specific subpockets within the receptor.

Furthermore, the introduction of substituents at other positions on the piperidine ring, such as C2, C3, and C5, can affect the conformational preference of the ring and the orientation of the C4-substituent. For example, the introduction of a methyl group can lead to distinct cis- and trans-isomers with potentially different biological activities due to their unique three-dimensional shapes. nih.gov

| Position of Substitution | Type of Substituent | Observed Impact on Activity (General Trends) |

|---|---|---|

| C4-Amino Group | Small Alkyl Groups | May increase lipophilicity and cell permeability. Can modulate receptor affinity depending on the target. |

| C4-Amino Group | Aromatic/Heteroaromatic Rings | Can introduce additional binding interactions (e.g., π-stacking) and significantly alter the pharmacological profile. |

| C2 or C6 Position | Methyl or other small alkyl groups | Can introduce steric hindrance, potentially improving selectivity for a specific receptor subtype. May influence the conformation of the piperidine ring. |

| C3 or C5 Position | Polar groups (e.g., hydroxyl) | Can introduce new hydrogen bonding interactions and improve aqueous solubility. |

Influence of Modifications on the Furan Moiety

One common approach is the introduction of small substituents, such as halogens or methyl groups, at the 4- or 5-position of the furan ring. These substitutions can alter the electron distribution of the ring, thereby modulating the strength of the carbonyl oxygen as a hydrogen bond acceptor. Additionally, these substituents can occupy small hydrophobic pockets within the binding site, leading to enhanced affinity.

Another important strategy is bioisosteric replacement , where the furan ring is substituted with other five- or six-membered aromatic or heteroaromatic rings. cambridgemedchemconsulting.comresearchgate.net This approach aims to retain the essential pharmacophoric features while potentially improving properties such as metabolic stability, solubility, or patentability. For example, replacing the furan with a thiophene, pyridine (B92270), or even a phenyl ring can lead to compounds with distinct pharmacological profiles. cambridgemedchemconsulting.com The choice of the bioisostere depends on the specific requirements of the target and the desired physicochemical properties.

| Modification | Example | Potential Impact |

|---|---|---|

| Substitution at C5-position | 5-Methylfuran | Increased lipophilicity, potential for enhanced binding in hydrophobic pockets. |

| Substitution at C5-position | 5-Chlorofuran | Altered electronic properties, potential for halogen bonding interactions. |

| Bioisosteric Replacement | Thiophene | Similar size and electronic properties to furan, may alter metabolic profile. researchgate.net |

| Bioisosteric Replacement | Pyridine | Introduces a basic nitrogen, can form additional hydrogen bonds or salt bridges. cambridgemedchemconsulting.com |

Effects of Linker and Terminal Substituents on Pharmacological Profiles

The N-acyl linker, specifically the furoyl group, plays a crucial role in correctly orienting the furan ring relative to the piperidine scaffold. The rigidity of the amide bond restricts conformational freedom, which can be advantageous for high-affinity binding. Variations in the linker, such as replacing the furoyl group with other acyl or sulfonyl groups, have been explored. For instance, replacing the furoyl group with a benzoyl or a substituted benzoyl group can significantly alter the molecule's interaction with the target, often by providing a larger aromatic surface for π-π interactions.

The terminal substituent is the group attached to the 4-amino position of the piperidine ring. As mentioned earlier, modifications at this position are critical. The nature of this substituent can dramatically influence the pharmacological profile, converting an agonist into an antagonist or altering receptor selectivity. For example, in the context of dopamine transporter ligands, the nature of the substituent on the exocyclic amine of 4-aminopiperidine (B84694) analogues was found to be important for activity. acs.org

Stereochemical Considerations in Structure-Activity Relationships

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with markedly different pharmacological properties. Chirality can be introduced by substitutions on the piperidine ring or on a substituent attached to the 4-amino group.

It is well-established in medicinal chemistry that enantiomers can exhibit different affinities for their biological targets, different metabolic profiles, and even different types of activity (e.g., agonist vs. antagonist). This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the stereoisomers of a drug molecule.

For substituted piperidines, the relative stereochemistry (cis/trans) of substituents can have a profound effect on the conformation of the piperidine ring (chair, boat, or twist-boat). This, in turn, dictates the spatial orientation of the pharmacophoric elements and their ability to interact optimally with the target. For example, in a study of methyl-substituted pipecolinates, different regio- and diastereoisomers were synthesized to explore the three-dimensional chemical space. nih.gov Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers are crucial steps in the development of potent and selective drugs based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For 1-(2-Furoyl)piperidin-4-amine, molecular docking simulations can be employed to elucidate its potential interactions with various biological targets. The process involves preparing a 3D structure of the ligand and the target protein. The piperidine (B6355638) ring can adopt different conformations (e.g., chair, boat), and the furoyl group has rotational flexibility, all of which must be considered during the docking process.

Studies on similar piperazine (B1678402) and piperidine-containing compounds have successfully used molecular docking to understand their binding mechanisms. For instance, docking studies on novel 2-piperazinyl quinoxaline derivatives identified key interactions within the catalytic cavity of the c-Kit tyrosine kinase receptor nih.gov. Similarly, research on other heterocyclic compounds has demonstrated how docking can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity researchgate.netmdpi.comnih.gov. It is anticipated that the furoyl moiety of this compound could participate in π-π stacking or hydrogen bonding, while the piperidine amine could form key hydrogen bonds or salt bridges with amino acid residues in a target's active site.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Furoyl Oxygen | Polar amino acids (e.g., Ser, Thr, Asn, Gln) | Hydrogen Bond Acceptor |

| Furoyl Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | π-π Stacking, Hydrophobic |

| Piperidine Amine | Acidic amino acids (e.g., Asp, Glu) | Hydrogen Bond Donor, Salt Bridge |

| Piperidine Ring | Nonpolar amino acids (e.g., Ala, Val, Leu, Ile) | Hydrophobic Interactions |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its flexibility, conformational preferences, and the stability of its interactions with a target protein.

An MD simulation would typically start with a docked complex of this compound and its target protein. The system is then solvated in a water box, and ions are added to neutralize the system. The simulation then proceeds by solving Newton's equations of motion for all atoms in the system over a specific period, often on the nanosecond to microsecond timescale.

The resulting trajectory can be analyzed to understand the stability of the ligand-protein complex, the flexibility of different parts of the molecule, and the role of water molecules in mediating interactions. Studies on other amine-containing molecules have utilized MD simulations to investigate their behavior in various environments ulisboa.ptresearchgate.net. For instance, MD simulations have been used to understand the dynamics of guest solvent molecules in crystalline structures and to study amine-carboxyl ionic interactions in polymer networks researchgate.netnih.gov. These simulations can reveal important dynamic properties that are not apparent from static docking poses nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their experimentally determined biological activities is required. For each compound, a set of molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

QSAR studies on piperidine and piperazine derivatives have successfully identified key structural features that influence their biological effects nih.govnih.gov. For example, a QSAR study on mono-substituted 4-phenylpiperidines and -piperazines revealed that the position and physicochemical character of the aromatic substituent were critical for their in vivo effects on the dopaminergic system nih.gov. Such models can guide the design of new derivatives of this compound with improved potency and selectivity.

In Silico Prediction of Pharmacokinetic and Toxicological Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. These predictions help to identify potential liabilities and guide the selection of compounds for further development.

For this compound, various computational models can be used to predict its ADMET profile. These models are typically based on large datasets of compounds with known experimental ADMET properties. Properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and metabolism by cytochrome P450 enzymes can be estimated.

Numerous studies have demonstrated the utility of in silico ADMET predictions for a wide range of chemical structures, including those containing piperidine and other heterocyclic moieties scispace.comnih.govnih.govnih.govrsc.org. These predictions can provide valuable information on the drug-likeness of this compound and help to anticipate its behavior in vivo.

Table 2: Predicted Physicochemical and ADMET Properties of this compound (Illustrative)

| Property | Predicted Value | Implication |

| Molecular Weight | 196.23 g/mol | Favorable for oral absorption (Lipinski's Rule) |

| LogP (octanol-water partition coefficient) | 1.5 - 2.5 | Good balance between solubility and permeability |

| Number of Hydrogen Bond Donors | 1 | Favorable for oral absorption (Lipinski's Rule) |

| Number of Hydrogen Bond Acceptors | 3 | Favorable for oral absorption (Lipinski's Rule) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Moderate to High | Potential for CNS activity |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| Ames Mutagenicity | Unlikely | Low risk of mutagenicity |

Note: The values in this table are illustrative and would need to be calculated using specific ADMET prediction software.

Conformational Analysis and Binding Mode Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, understanding its preferred conformations is crucial for predicting its binding mode to a target protein.

The piperidine ring in this compound is expected to exist predominantly in a chair conformation, with the substituents in either axial or equatorial positions. The relative stability of these conformations can be influenced by steric and electronic factors. The orientation of the furoyl group relative to the piperidine ring is also an important conformational variable.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of different conformations and to identify the most stable conformers. Conformational analysis of similar piperazine-containing compounds has shown that the preferred conformation can significantly impact their biological activity by pre-organizing the molecule for binding to its target nih.govnih.govwesternsydney.edu.au. By understanding the conformational preferences of this compound, more accurate binding mode predictions can be made, which can in turn inform the design of more potent and selective analogues.

Analytical Chemistry and Spectroscopic Characterization of 1 2 Furoyl Piperidin 4 Amine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of 1-(2-Furoyl)piperidin-4-amine would provide information on the number of different types of protons, their electronic environment, and their connectivity.

Furan (B31954) Protons: Three distinct signals in the aromatic region (typically δ 6.0-8.0 ppm) would be expected for the protons on the furan ring. The proton at position 5 (adjacent to the oxygen) would likely be the most downfield, followed by the proton at position 3, and then the proton at position 4.

Piperidine (B6355638) Protons: The protons on the piperidine ring would appear as a set of complex multiplets in the aliphatic region (typically δ 1.0-4.0 ppm). The axial and equatorial protons at each position would likely have different chemical shifts. The protons on the carbons adjacent to the nitrogen atom would be the most deshielded.

Amine Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule.

Amide Carbonyl Carbon: A signal in the downfield region (typically δ 160-180 ppm) is characteristic of the amide carbonyl carbon.

Furan Carbons: Four signals would be expected for the furan ring carbons, with the carbon attached to the carbonyl group and the carbon adjacent to the oxygen being the most downfield.

Piperidine Carbons: Signals for the five distinct carbons of the piperidine ring would be observed in the aliphatic region (typically δ 20-60 ppm).

Expected ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on typical chemical shifts for similar structures, as specific experimental data is not available.)

| Assignment | Expected ¹H-NMR Chemical Shift (δ, ppm) | Expected ¹³C-NMR Chemical Shift (δ, ppm) |

| Furan C=O | - | ~165-175 |

| Furan C2 | - | ~145-155 |

| Furan C3 | ~6.4-6.6 | ~110-120 |

| Furan C4 | ~7.0-7.2 | ~115-125 |

| Furan C5 | ~7.5-7.7 | ~140-150 |

| Piperidine C2, C6 (axial/equatorial) | ~3.0-4.0 (multiplet) | ~40-50 |

| Piperidine C3, C5 (axial/equatorial) | ~1.5-2.5 (multiplet) | ~25-35 |

| Piperidine C4 | ~2.8-3.2 (multiplet) | ~45-55 |

| Amine NH₂ | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

N-H Stretching: The primary amine would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl stretch is expected in the range of 1630-1680 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and amide would appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

C-O-C Stretching: The furan ether C-O-C stretch would likely show a strong band around 1050-1250 cm⁻¹.

Expected IR Absorption Bands for this compound (Note: This is a predictive table based on typical IR frequencies.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Amide | C=O Stretch | 1630-1680 (strong) |

| Amine | N-H Bend | 1590-1650 |

| Alkane | C-H Stretch | 2850-3000 |

| Furan | C-O-C Stretch | 1050-1250 |

| Amide/Amine | C-N Stretch | 1000-1350 |

Mass Spectrometry (EI-MS, LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Molecular Ion Peak (M⁺): In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (194.23).

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the furoyl group, loss of the amino group, and fragmentation of the piperidine ring. Key fragments might include ions corresponding to the furoyl cation (m/z 95) and fragments of the piperidin-4-amine moiety.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) would likely show the protonated molecule [M+H]⁺ at m/z 195.24 in positive ion mode. This technique is particularly useful for analyzing the purity of the compound and for reaction monitoring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a laboratory technique for the separation of a mixture. It is crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is often used to monitor reactions, identify compounds in a mixture, and determine the purity of a substance.

For this compound, a polar compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a polar solvent (e.g., methanol (B129727) or ethyl acetate) and a less polar solvent (e.g., dichloromethane (B109758) or hexane). The ratio of the solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate could be achieved using UV light (due to the conjugated furan ring) or by staining with a reagent such as ninhydrin (B49086) (which reacts with the primary amine to produce a colored spot) or potassium permanganate.

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation, identification, and quantification of components in a mixture.

For the analysis of this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the composition of the mobile phase is changed over time, might be necessary to achieve good separation from any impurities or starting materials. Detection would most commonly be performed using a UV detector, set at a wavelength where the furan ring exhibits strong absorbance.

Advanced Analytical Techniques for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furoyl, piperidine, and amine protons. The protons on the furan ring typically appear in the aromatic region (δ 6.5–7.6 ppm). The piperidine ring protons would present as a set of complex multiplets in the aliphatic region (δ 1.5–4.0 ppm), with protons adjacent to the nitrogen atoms shifted further downfield. The chemical shifts are influenced by the amide bond, which can restrict rotation and lead to broadened signals or distinct signals for axial and equatorial protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. Key signals would include the amide carbonyl carbon (δ ~160-170 ppm), carbons of the furan ring (δ ~110–150 ppm), and the aliphatic carbons of the piperidine ring (δ ~25-50 ppm). A predicted ¹³C NMR spectrum highlights the expected chemical shift regions for the core structure.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Amide Carbonyl | ~160.5 |

| Furan C5 | Furan Ring | ~148.1 |

| Furan C2 | Furan Ring | ~145.9 |

| Furan C4 | Furan Ring | ~117.5 |

| Furan C3 | Furan Ring | ~112.2 |

| Piperidine C4 | Piperidine Ring (C-NH₂) | ~48.9 |

| Piperidine C2, C6 | Piperidine Ring (N-CH₂) | ~43.0 |

| Piperidine C3, C5 | Piperidine Ring (CH₂) | ~32.5 |

Note: Data is based on computational predictions and typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of a compound, which aids in structural confirmation. For this compound (Molecular Formula: C₁₀H₁₄N₂O₂), the expected exact mass is 194.1055 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to produce a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to characteristic fragment ions.

Expected Mass Spectrometry Fragmentation

| m/z (charge/mass ratio) | Likely Fragment Ion | Structural Origin |

|---|---|---|

| 195.1133 | [M+H]⁺ | Protonated molecular ion |

| 95.0130 | [C₅H₃O₂]⁺ | Furoyl cation (from amide bond cleavage) |

| 100.1022 | [C₅H₁₂N₂]⁺ | 4-aminopiperidine (B84694) radical cation |

| 83.0757 | [C₅H₉N]⁺ | Fragment from piperidine ring cleavage |

Note: The m/z values are calculated for the most abundant isotopes and represent potential major fragments.

Chromatographic Techniques

Chromatographic methods are fundamental for separating this compound from reaction impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard technique for analyzing piperidine derivatives. nih.govresearchgate.net A typical method would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the UV absorbance of the furoyl group. This method is crucial for determining the purity and quantifying the compound in various matrices. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile derivatives of the compound. Derivatization of the primary amine group may be necessary to improve thermal stability and chromatographic performance. This technique provides excellent separation and definitive identification based on both retention time and mass spectrum.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. nih.govresearchgate.netnih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat). For derivatives of this compound, X-ray crystallography would definitively establish the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Patent Landscape and Emerging Research Directions

Overview of Patents Involving 1-(2-Furoyl)piperidin-4-amine and its Related Structures as Synthetic Intermediates or Active Agents

The patent landscape for this compound and its structural analogs reveals its significance as both a key synthetic intermediate and a core component of various biologically active agents. The furoyl moiety, combined with the piperidine (B6355638) scaffold, is a recurring motif in compounds designed for therapeutic use.

Patents have described N-aryl-N-(4-piperidinyl)amides, which include furoylamides, for their potential pharmaceutical applications. google.com For instance, U.S. Patent 4,584,303A discloses a class of N-aryl-N-(4-piperidinyl)amides, where the acyl group can be a furanyl radical. google.com These compounds were investigated for their potent analgesic properties, highlighting the role of the furoyl-piperidine structure as an active agent. google.com

Structurally similar compounds, such as 4-(2-furanylcarbonyl)piperazine, have been patented as intermediates in the synthesis of agents for lowering blood pressure. googleapis.comgoogle.com In these cases, the furoyl group is attached to a piperazine (B1678402) ring, a close structural relative of piperidine. This demonstrates the utility of the furoyl-heterocycle combination as a versatile building block for creating more complex pharmaceutical compounds. The primary amine at the 4-position of this compound provides a crucial reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

The following table summarizes key patent information for compounds related to this compound:

| Patent Number | Title | Key Compound Class | Role of Furoyl-Piperidine/Piperazine Moiety | Therapeutic Area Mentioned |

|---|---|---|---|---|

| US4584303A | N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds | N-aryl-N-(4-piperidinyl) furoylamides | Active Agent | Analgesia google.com |

| SU946402A3 | Process for producing 2-(4-(2-furoyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline | 2-(4-(2-furoyl)piperazin-1-yl)quinazolines | Synthetic Intermediate | Antihypertensive google.com |

| US5169848A | 21-[4-(cyclic amine)-1-piperazinyl] steroids | 4-(2-furanylcarbonyl)piperazine | Synthetic Intermediate | Pharmaceutical Agents (Steroid Modification) googleapis.com |

Identification of Potential Therapeutic Applications and Targets

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. researchgate.netnih.gov Its derivatives are integral to over twenty classes of pharmaceuticals, including antipsychotics, analgesics, antihistamines, and anticancer agents. nih.govencyclopedia.pubijnrd.org The versatility of the piperidine structure allows it to serve as a core for developing agents that target a wide array of biological systems. researchgate.net

Given the established pharmacological profile of piperidine-containing compounds, derivatives of this compound are being explored for several potential therapeutic applications:

Central Nervous System (CNS) Disorders: Piperazine derivatives, structurally related to piperidines, have a significant history as agents for CNS disorders, including antipsychotic (clozapine), antidepressant (vortioxetine), and anxiolytic (buspirone) applications. nih.gov The core structure of this compound could be adapted to target CNS receptors.

Cancer Therapy: Researchers have designed piperidine derivatives as potent inhibitors of specific cancer-related targets. For example, certain derivatives act as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in non-small cell lung cancer. encyclopedia.pub

Alzheimer's Disease: The benzyl-piperidine group is a well-established pharmacophore for binding to the catalytic site of acetylcholinesterase, a key target in Alzheimer's therapy. encyclopedia.pub The furoyl group in this compound can be considered a bioisostere of the benzyl (B1604629) group, suggesting potential applications in developing new cholinesterase inhibitors.

Infectious Diseases: Piperidinol analogs, which share the core piperidine ring, have been identified with promising anti-tuberculosis activity. nih.gov This indicates the potential for developing novel antimicrobial agents based on the piperidine scaffold.

Future Avenues for Medicinal Chemistry and Drug Discovery Research

The structure of this compound offers multiple avenues for future medicinal chemistry research. The piperidine scaffold provides conformational flexibility and favorable physicochemical properties, while the furan (B31954) ring and the 4-amino group serve as points for chemical modification to optimize pharmacological activity and selectivity. researchgate.net

Future research is likely to focus on several key areas:

Scaffold Decoration: The primary amine at the 4-position is an ideal attachment point for a wide variety of chemical moieties. Medicinal chemists can use techniques like parallel synthesis to create large libraries of derivatives by reacting the amine with different carboxylic acids, sulfonyl chlorides, and other electrophiles. nih.gov This approach allows for rapid exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and target specificity.

Bioisosteric Replacement: The furan ring can be replaced with other five- or six-membered aromatic or heteroaromatic rings (e.g., thiophene, pyridine (B92270), phenyl) to probe interactions with biological targets and modulate properties such as metabolic stability and target engagement.

Fragment-Based Drug Discovery: The furoyl-piperidine core can be used as a starting fragment in fragment-based drug discovery (FBDD). By identifying weak-binding interactions of this core with a protein target, researchers can systematically build upon the structure to develop high-affinity ligands.

The continuous development of novel synthetic methods for creating substituted piperidines will further empower the exploration of derivatives of this compound for new therapeutic purposes. nih.gov

Role of this compound as a Precursor for Novel Chemical Entities

This compound is a valuable precursor for synthesizing novel chemical entities due to its pre-functionalized structure. It provides a rigid piperidine core with a protected nitrogen (as a tertiary amide) and a free primary amine, which is a key nucleophile for subsequent chemical reactions.

This compound is an example of a building block used to construct more complex molecules, such as those seen in the illicit synthesis of fentanyl and its analogs. In these syntheses, related compounds like 4-anilinopiperidine (4-AP) and N-phenethyl-4-piperidone (NPP) serve as crucial intermediates. federalregister.govfederalregister.gov The amine on the piperidine ring is a critical reaction site for adding other parts of the final molecule. federalregister.gov For example, compounds like 1-boc-4-AP are well-known precursors in the synthesis of fentanyl derivatives. justice.gov

In legitimate drug discovery, this compound can be used in a similar fashion. The 4-amino group can be alkylated or acylated to introduce new substituents, leading to diverse molecular architectures. For instance, reacting it with 2-chloropyrimidine (B141910) can yield N-(pyrimidin-2-yl) derivatives, a common structural motif in kinase inhibitors and other therapeutic agents. justia.com The furoyl group itself can influence the compound's solubility, polarity, and metabolic stability, making it a useful modulator of pharmacokinetic properties while the 4-amino position is used to build out the pharmacophore responsible for biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 1-(2-Furoyl)piperidin-4-amine?

- Synthesis : The compound is typically synthesized via acylation of piperidin-4-amine using 2-furoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to prevent side reactions .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Thin-layer chromatography (TLC) monitors reaction progress. Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. How should this compound be stored to maintain stability?

- Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Desiccants are recommended to avoid moisture-induced hydrolysis. Stability studies suggest periodic NMR validation to detect decomposition, particularly of the labile furoyl group .

Q. What analytical methods are critical for confirming the stereochemical purity of this compound?

- Chiral HPLC or polarimetry can resolve enantiomeric excess. X-ray crystallography is definitive for absolute configuration determination, though it requires high-quality single crystals. Comparative NMR analysis with known standards is also employed .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the acylation of piperidin-4-amine with 2-furoyl chloride?

- Key Variables :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Non-polar solvents (e.g., dichloromethane) improve selectivity.

- Temperature : Lower temperatures (0–5°C) reduce hydrolysis of the acyl chloride.

- Base : Use of sterically hindered bases (e.g., DIPEA) minimizes over-acylation.

- Monitoring : Real-time FTIR tracks carbonyl group formation. Quenching aliquots for TLC/MS at intervals identifies intermediates .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Strategies :

- 2D NMR : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations.

- Isotopic Labeling : Deuterated analogs or ¹⁵N labeling helps assign peaks in crowded spectra.

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .

Q. What methodologies are used to assess the binding affinity of this compound to biological targets (e.g., receptors)?

- In Vitro Assays : Surface Plasmon Resonance (SPR) quantifies real-time binding kinetics. Radioligand displacement assays measure IC₅₀ values against specific receptors (e.g., serotonin or dopamine receptors).

- In Silico Studies : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding modes and stability. Free-energy perturbation (FEP) calculations refine affinity estimates .

Q. How do structural modifications to the furoyl group impact the compound’s pharmacokinetic properties?

- Modification Strategies :

- Electron-Withdrawing Groups : Fluorination at the furan ring enhances metabolic stability by reducing CYP450-mediated oxidation.

- Steric Shielding : Bulky substituents (e.g., methyl groups) on the furan ring slow enzymatic degradation.

- Evaluation : Microsomal stability assays (liver microsomes) and plasma protein binding studies (equilibrium dialysis) quantify modifications’ effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.